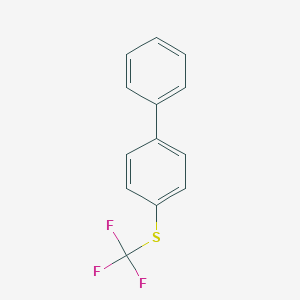

4-Trifluoromethylsulfanyl-biphenyl

Vue d'ensemble

Description

4-Trifluoromethylsulfanyl-biphenyl is an organic compound with the molecular formula C13H9F3S. It is characterized by the presence of a trifluoromethylsulfanyl group attached to a biphenyl structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Trifluoromethylsulfanyl-biphenyl can be synthesized through several methods. One common approach involves the reaction of 4-iodobiphenyl with silver(I) trifluoromethanethiolate. This reaction typically occurs under mild conditions and results in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-Trifluoromethylsulfanyl-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.

Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl structure .

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Trifluoromethylsulfanyl-biphenyl serves as an important intermediate in drug synthesis. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems. The sulfanyl group can participate in various chemical reactions that are crucial for the development of pharmaceutical agents.

Case Study: Drug Development

- Research Focus : The interaction of this compound with biological targets.

- Findings : Studies have shown that compounds with similar structures exhibit potential as synthetic agonists for specific receptors, such as sphingosine-1-phosphate receptors, which are involved in numerous physiological processes including immune response and cell migration.

Material Science Applications

The compound has been explored for its utility in creating advanced materials due to its unique chemical properties. Its application in the development of fluorescent probes is particularly noteworthy.

Fluorescent Probes

- Application : Used in biomedical imaging and environmental monitoring.

- Advantages : These probes are sensitive, selective, and non-toxic, making them suitable for detecting various biological molecules and environmental pollutants.

Table 1: Comparison of Fluorescent Probes

| Compound Name | Structure Features | Application Area |

|---|---|---|

| This compound | Trifluoromethyl & sulfanyl groups | Biomedical imaging |

| 4-(Trifluoromethyl)biphenyl | Trifluoromethyl group | Environmental monitoring |

| 4-(Chlorobenzene)sulfonamide | Chlorine substituent | Antimicrobial agents |

Environmental Applications

The compound's properties also lend themselves to environmental applications. Its ability to act as a fluorescent probe enables it to be used in monitoring pollutants and toxins in various settings.

Case Study: Environmental Monitoring

- Research Focus : Development of sensors for detecting environmental contaminants.

- Results : The incorporation of this compound into sensor designs has led to improved sensitivity and selectivity for target analytes, enhancing the capability to monitor water quality and air pollutants effectively.

Mécanisme D'action

The mechanism of action of 4-Trifluoromethylsulfanyl-biphenyl involves the transfer of fluorine atoms to target molecules. This process can modify the chemical and physical properties of the target molecules, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Trifluoromethylbiphenyl: Similar in structure but lacks the sulfanyl group.

4-Trifluoromethylphenol: Contains a hydroxyl group instead of a biphenyl structure.

4-Trifluoromethylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfanyl group

Uniqueness

4-Trifluoromethylsulfanyl-biphenyl is unique due to the presence of both the trifluoromethyl and sulfanyl groups attached to a biphenyl structure. This combination imparts distinct chemical properties, such as high thermal stability and resistance to hydrolysis, making it valuable for specific applications.

Activité Biologique

4-Trifluoromethylsulfanyl-biphenyl (CAS: 177551-63-2) is an organic compound characterized by a biphenyl structure with a trifluoromethylsulfanyl substituent. Its unique chemical properties have garnered interest in various scientific fields, particularly in medicinal chemistry and material science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9F3S. The trifluoromethylsulfanyl group contributes significant electron-withdrawing properties, influencing the compound's reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been proposed based on current research:

- Electrophilic Substitution : The trifluoromethylsulfanyl group can participate in electrophilic aromatic substitution reactions, which may lead to the formation of reactive intermediates that can affect cellular pathways.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes, suggesting that this compound may exhibit similar properties.

Biological Activity Overview

Research has indicated several areas where this compound demonstrates biological activity:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anticancer Potential : Investigations into structurally related compounds indicate potential anticancer effects, warranting further exploration of this compound in cancer research.

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties, this compound was tested on various cancer cell lines. The findings demonstrated cytotoxic effects, particularly in breast cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Trifluoromethylbiphenyl | Lacks sulfanyl group | Moderate antibacterial |

| 4-Trifluoromethylphenol | Contains hydroxyl group | Antioxidant properties |

| 4-Trifluoromethylbenzenesulfonyl chloride | Contains sulfonyl chloride group | Strong electrophilic agent |

Propriétés

IUPAC Name |

1-phenyl-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3S/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPQBZDCWHISRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598970 | |

| Record name | 4-[(Trifluoromethyl)sulfanyl]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177551-63-2 | |

| Record name | 4-[(Trifluoromethyl)sulfanyl]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.